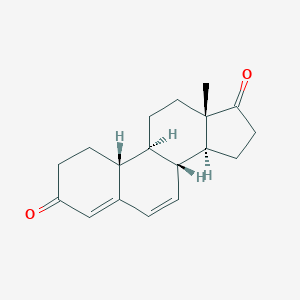

4,6-Estradiene-3,17-dione

Description

Historical Trajectories in Steroid Chemistry Research

The journey into the world of steroid chemistry began with the isolation of the first steroid hormone, estrone (B1671321), in 1929. This landmark discovery catalyzed a surge of research into the synthesis and biological function of steroids. A significant area of this research has focused on the synthesis of steroid derivatives that are not found in nature, with the aim of discovering novel biological activities.

The development of synthetic routes to 19-nortestosterone derivatives, the class to which 4,6-Estradiene-3,17-dione belongs, was a pivotal advancement. A key structural feature of these synthetic steroids is the absence of the C19-methyl group. This seemingly minor alteration has profound implications for their biological activity and metabolism. For instance, unlike natural androgens, the aromatization of some 19-nortestosterone derivatives can be catalyzed by hepatic cytochrome P450 enzymes other than the specific cytochrome P450 aromatase. nih.gov This has opened up new avenues for creating steroids with unique pharmacological profiles.

Foundational Principles of Estrane (B1239764) Derivative Synthesis and Characterization

The synthesis of estrane derivatives like this compound often begins with readily available steroid precursors. One common strategy involves the chemical modification of estrone or related compounds. The introduction of the conjugated double bond system at the 4 and 6 positions can be achieved through dehydrogenation reactions. For example, the synthesis of the related compound, 6-dehydronandrolone (B1316645) acetate, has been accomplished through a chemoenzymatic strategy, highlighting the evolution of synthetic methods towards greater efficiency and environmental compatibility. acs.org

The characterization of these synthetic steroids is of paramount importance, particularly in distinguishing between various isomers which may possess vastly different biological activities. High-performance analytical techniques are indispensable for this purpose. Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight and fragmentation patterns of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, allowing for the precise determination of the structure and stereochemistry. nih.gov

Positioning of this compound within Contemporary Steroid Research

Contemporary research on this compound has explored its potential biological effects. An early study from 1983 identified the compound as an inhibitor of testosterone (B1683101) biosynthesis in in vitro models using rat and mice testes. nih.gov This finding suggests a potential role in modulating androgen levels.

More recent interest in this compound stems from its structural similarity to other anabolic steroids, leading to investigations into its potential as an anabolic agent. ontosight.ai Its affinity for androgen and estrogen receptors is a key area of research to understand its full spectrum of biological activity. ontosight.ai

Furthermore, the broader class of 19-nortestosterone derivatives is being actively investigated for other therapeutic applications. For example, research into novel 4-amino-4,6-androstadiene-3,17-dione, a structurally similar compound, has shown activity against breast cancer cell lines, indicating the potential for this class of steroids in oncology research. nih.gov this compound itself is also utilized as a reference standard in toxicological and anti-doping analyses. hkpcn.org.hk

Chemical and Physical Properties

| Property | Value |

| CAS Number | 13209-45-5 |

| Molecular Formula | C18H22O2 |

| Molecular Weight | 270.37 g/mol |

| Melting Point | 183-185 °C |

| Optical Rotation | +56° |

| Trivial Name | 6-DEHYDRO,19-NORANDROSTENEDIONE |

| This data is compiled from various sources. nih.govsteraloids.com |

Summary of Research Findings

| Research Area | Finding |

| Enzymology | Inhibitor of testosterone biosynthesis. nih.gov |

| Endocrinology | Investigated for potential anabolic activity. ontosight.ai |

| Pharmacology | Potential affinity for androgen and estrogen receptors. ontosight.ai |

| Analytical Chemistry | Used as a reference standard in toxicology and anti-doping screening. hkpcn.org.hk |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S)-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-16H,3,5-9H2,1H3/t13-,14+,15+,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSFRYHLOMZMFQ-QXUSFIETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927528 | |

| Record name | Estra-4,6-diene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13209-45-5 | |

| Record name | Estra-4,6-diene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13209-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Estradiene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013209455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estra-4,6-diene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4,6 Estradiene 3,17 Dione

Strategic Approaches to 4,6-Estradiene-3,17-dione Synthesis

The synthesis of this compound can be approached through various strategic routes. While the total synthesis of the core steroid structure is a foundational achievement in organic chemistry, the preparation of this specific dienone often relies on efficient semi-synthetic methods starting from more readily available steroid precursors. These methods focus on the introduction of unsaturation at the C6-C7 position.

Multi-step Total Synthesis Pathways

The total synthesis of steroids, including the estrane (B1239764) skeleton, involves the construction of the tetracyclic ring system from simple, acyclic precursors. Classic strategies, such as the Torgov synthesis, provide a convergent pathway to the steroid nucleus. In principle, such a synthesis could produce a precursor like estr-4-ene-3,17-dione, which could then be converted to the target 4,6-diene. However, dedicated total syntheses that directly target the this compound structure are not as prevalent in the literature as semi-synthetic modifications. The complexity and stereochemical challenges of building the entire framework often make it more efficient to modify existing steroid structures.

Utilization of Key Intermediate Reactions in Steroid Core Construction

The most common and industrially relevant methods for preparing this compound involve the chemical transformation of an estr-4-ene-3,17-dione precursor. These methods focus on creating the conjugated diene system within the A and B rings. Two principal methods for this transformation are direct dehydrogenation and a bromination-dehydrobromination sequence.

A prominent method for creating the 4,6-diene system is through dehydrogenation of the corresponding 4-en-3-one. This is often achieved using a high-potential quinone, such as chloranil (B122849) (tetrachloro-1,4-benzoquinone), which acts as a hydrogen acceptor.

Another well-established route involves a two-step process starting from the 4-en-3-one steroid. The first step is the introduction of a bromine atom at the C6 position, typically via the enol ether of the starting ketone. The resulting 6-bromo intermediate is often unstable and is immediately subjected to dehydrobromination to eliminate HBr and form the C6-C7 double bond, yielding the 4,6-dien-3-one product. google.com This process has been optimized to be performed in a single pot without isolation of the unstable bromo-intermediate, leading to high yields of the desired dienone. google.com

| Reaction Step | Reagents and Conditions | Purpose | Reference |

| Bromination | N-bromosuccinimide, water-containing organic solvent (e.g., acetone). | Forms the 6-bromo intermediate from a 3-enol ether precursor. | google.com |

| Dehydrobromination | Lithium bromide, lithium carbonate, in dimethylformamide (DMF) containing 1-9% water, heated (e.g., 80°C). | Eliminates HBr to form the C6-C7 double bond, yielding the 4,6-dien-3-one. | google.com |

Grignard Reaction Sequences for Steroid Scaffolding

Grignard reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. In the context of steroid total synthesis, Grignard reagents are crucial for building the complex carbon skeleton from smaller, less complex fragments. For instance, in convergent approaches like the Torgov synthesis, an organomagnesium reagent (a vinyl Grignard) is used to couple the A/B-ring and C/D-ring precursors. While not a direct method to form the 4,6-diene system, Grignard reactions are essential for constructing the precursor molecules that are subsequently converted into this compound.

Tandem Cyclization and Ring-Forming Reactions

Modern synthetic strategies often employ tandem or cascade reactions to construct complex polycyclic systems like the steroid nucleus in a highly efficient manner. These reactions, where multiple bonds are formed in a single operation, can rapidly build molecular complexity from a relatively simple starting material. Cationic polyene cyclizations, for example, mimic the biosynthetic pathway of steroids and can generate the tetracyclic core in a single, stereocontrolled step. The resulting steroid skeleton can then be chemically modified through established methods to introduce the specific functional groups and unsaturation patterns of this compound.

Stereoselective Epoxide Formation and Ring Opening

The conjugated diene system of 4,6-dien-3-one steroids is itself reactive and can undergo further transformations. One such reaction is epoxidation. The treatment of steroidal 4,6-dienes, such as derivatives of androsta-4,6-diene, with peroxy acids like m-chloroperbenzoic acid (mCPBA) has been studied. Research has shown that this reaction can lead to the formation of diepoxides. The stereochemistry of the reaction is influenced by the existing steroid structure; initial epoxidation at one double bond directs the facial selectivity of the second epoxidation, leading to specific stereoisomers. For androsta-4,6-dienes, the reaction has been shown to yield 4β,5β;6α,7α-diepoxides. This transformation highlights a key aspect of the chemical reactivity of the 4,6-diene core.

| Transformation | Reagent | Product Stereochemistry | Rationale |

| Diepoxidation | m-Chloroperbenzoic acid (mCPBA) | 4β,5β; 6α,7α-diepoxide | The stereochemistry of the first epoxidation directs the facial attack of the peracid on the second double bond. |

Targeted Chemical Modifications and Derivatizations of this compound

The reactivity of this compound is primarily centered around its two ketone functional groups at the C3 and C17 positions, as well as the conjugated double bonds in the A and B rings of the steroid nucleus. These reactive sites allow for a variety of targeted chemical modifications.

The reduction of the α,β-unsaturated ketone system in the A-ring and the isolated ketone in the D-ring of this compound can be achieved with varying degrees of selectivity, depending on the reducing agent and reaction conditions. The goal of such reactions is often to selectively reduce one functional group while leaving others intact.

For steroidal α,β-unsaturated ketones, chemo- and regioselective reductions are well-documented. For instance, the Luche reaction, which employs sodium borohydride (B1222165) in the presence of a cerium(III) chloride catalyst, is known for the selective 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols. In the context of this compound, this could potentially lead to the reduction of the C3 ketone to a hydroxyl group without affecting the C17 ketone or the conjugated diene system.

Catalytic hydrogenation presents another avenue for the reduction of the unsaturated system. The choice of catalyst (e.g., palladium, platinum, rhodium) and reaction conditions can influence the stereochemical outcome of the reduction of the Δ4 double bond, leading to either 5α or 5β-steroid backbones. nih.gov The presence of substituents at the C17 position can also exert a long-range stereoelectronic effect, influencing the selectivity of the reduction in the A-ring. acs.org

The following table summarizes potential selective reduction outcomes for this compound based on common reducing agents used in steroid chemistry.

| Reagent/Condition | Potential Product | Selectivity |

| NaBH4, CeCl3 (Luche Reagent) | 17-Oxo-estra-4,6-dien-3-ol | 1,2-reduction of C3-ketone |

| Catalytic Hydrogenation (e.g., Pd/C) | Estrane-3,17-dione | Reduction of C=C double bonds |

| LiAlH4 | Estra-4,6-diene-3,17-diol | Reduction of both ketones |

This table is illustrative and specific outcomes for this compound would require experimental verification.

The introduction of new functional groups at specific positions of the steroid nucleus is a key strategy for the synthesis of novel derivatives with modified biological activities. A common and important modification is the introduction of an ethynyl (B1212043) group at the C17 position. This transformation is crucial in the synthesis of a number of synthetic hormones.

For the related compound estra-4,9-diene-3,17-dione (B195082), the addition of an ethynyl group at the C17 position is achieved through a reaction with sodium acetylide. This reaction converts the 17-keto group into a 17α-ethynyl-17β-hydroxy group. A similar reaction is anticipated for this compound, which would yield 17α-ethynyl-17β-hydroxy-estra-4,6-dien-3-one. This transformation is a critical step in the synthesis of more complex and potent steroid derivatives. google.com

The general reaction is as follows: this compound + Sodium Acetylide → 17α-Ethynyl-17β-hydroxy-estra-4,6-dien-3-one

The formation of quinoid structures in the A-ring of steroids is a significant transformation that can lead to compounds with interesting biological properties. scirp.org These structures can be synthesized through the oxidation of appropriate precursors. For a dienone like this compound, a potential pathway to an A-ring quinone could involve a dienone-phenol rearrangement to form a phenolic intermediate, which can then be oxidized to the corresponding quinone. scirp.org

The conversion of a p-quinol to a quinone can be achieved by reaction with hydrochloric acid in acetic acid to yield a hydroquinone, which is then oxidized with an agent like silver oxide. scirp.org While specific studies on this compound are not prevalent, the general principles of steroid chemistry suggest that such transformations are feasible and could lead to novel quinoidal derivatives. The synthesis of steroidal quinones and hydroquinones from bile acids has been demonstrated through Barton radical decarboxylation and subsequent trapping with benzoquinone, highlighting another potential synthetic strategy. nih.govresearchgate.net

The dienone system in the A-ring of this compound is susceptible to rearrangement under both acidic and basic conditions. The most well-known of these is the dienone-phenol rearrangement. wikipedia.org

Under acidic conditions, a 4,4-disubstituted cyclohexadienone can rearrange to a stable 3,4-disubstituted phenol (B47542). wikipedia.org In the case of this compound, the A-ring has a similar dienone structure. Treatment with a strong acid, such as hydrobromic acid in glacial acetic acid, could potentially lead to the aromatization of the A-ring, resulting in a phenolic steroid. electronicsandbooks.com This rearrangement proceeds through a carbocation intermediate, and the migration of a substituent allows for the formation of the stable aromatic ring. slideshare.net The dienone-phenol rearrangement has been utilized in the synthesis of various steroids. wikipedia.orgnorthwestern.edu

Base-mediated rearrangements are also possible. While less common than the acid-catalyzed counterpart, bases can induce rearrangements in steroidal dienones, often leading to different products. The specific outcome of a base-mediated rearrangement would depend on the structure of the steroid and the reaction conditions employed.

Process Optimization and Scalability in Laboratory Synthesis

The efficient synthesis of this compound on a laboratory scale is a prerequisite for its use as a research chemical or as an intermediate in the synthesis of other compounds. Process optimization focuses on improving reaction yields, minimizing byproducts, and ensuring the scalability of the synthetic route.

A reported three-step synthesis of the related estra-4,9-diene-3,17-dione from a commercially available δ-lactone provides a model for the type of synthetic strategy that could be employed and optimized. scholaris.caresearchgate.net This synthesis involves a Grignard reaction, an oxidation with Jones reagent, and a domino cyclization reaction. scholaris.caresearchgate.net

The key aspects of process optimization for such a synthesis would include:

Reaction Conditions: Temperature, reaction time, and concentration of reactants can be fine-tuned to maximize the yield of the desired product and minimize the formation of impurities.

Reagent Selection: The choice of reagents, such as the specific Grignard reagent or oxidizing agent, can have a significant impact on the efficiency and selectivity of the reaction.

Purification Methods: Developing efficient purification protocols, such as crystallization or chromatography, is crucial for obtaining the final product in high purity.

Scalability: A laboratory-scale synthesis must be designed with scalability in mind, ensuring that the process can be safely and efficiently performed on a larger scale without a significant drop in yield or purity.

The following table outlines a hypothetical multi-step synthesis and potential areas for optimization:

| Step | Reaction | Key Parameters for Optimization |

| 1 | Grignard Reaction | Temperature control, rate of addition, nature of Grignard reagent |

| 2 | Oxidation | Choice of oxidant, reaction time, temperature |

| 3 | Cyclization | Catalyst, solvent, temperature, reaction time |

This table is based on a general synthetic approach and would need to be adapted for the specific synthesis of this compound.

Metabolic Pathways and Biotransformation Studies of 4,6 Estradiene 3,17 Dione

In Vitro and In Vivo Metabolic Fate Investigations

Investigations into the metabolic fate of 4,6-estradiene-3,17-dione are essential for understanding its biological activity and clearance.

Identification and Characterization of Primary Metabolites

Detailed studies exclusively identifying the primary metabolites of this compound are not extensively available in the current scientific literature. However, the metabolism of structurally similar compounds can provide insights into potential biotransformation pathways. For instance, the metabolism of steroids containing a 4,6-diene structure, such as androsta-4,6-diene-3,17-dione (B1204644), has been studied in microorganisms. Incubation of androsta-4,6-diene-3,17-dione with the fungus Rhizopus arrhizus results in the formation of 6,7α-epoxy-androst-4-ene-3,17-dione. cdnsciencepub.com This suggests that a primary metabolic pathway for this compound could involve the epoxidation of the C6-C7 double bond.

Other potential metabolic reactions include hydroxylation at various positions on the steroid nucleus and reduction of the 17-keto group, common fates for many synthetic and endogenous steroids. ontosight.ai

Comparative Metabolic Profiling Across Biological Systems

Specific comparative metabolic profiling of this compound across different biological systems (e.g., human, equine, canine) has not been documented in available research. Such studies are crucial as steroid metabolism can vary significantly between species, affecting pharmacokinetics and biological activity. For other synthetic steroids, like the structurally related estra-4,9-diene-3,17-dione (B195082), species-dependent differences in reductive metabolism have been observed, highlighting the need for species-specific investigations.

Enzymatic Mechanisms Governing this compound Biotransformation

The biotransformation of this compound is predicted to be governed by several key enzyme families that are responsible for the metabolism of steroid hormones and related compounds.

Role of Cytochrome P450 Enzymes in Steroid Hydroxylation and Oxidation

Cytochrome P450 (P450) enzymes are a large family of monooxygenases that play a dominant role in steroid metabolism. mdpi.comwikipedia.org These enzymes are responsible for a wide array of oxidative reactions, including the hydroxylation and epoxidation of the steroid core. mdpi.comcdnsciencepub.com In humans, numerous P450 isoforms are involved in the synthesis and breakdown of steroid hormones. wikipedia.org

Given the structure of this compound, P450 enzymes are likely involved in its metabolism through several reactions:

Hydroxylation: P450 enzymes catalyze the introduction of hydroxyl (-OH) groups at various positions on the steroid nucleus, a common step in making steroids more water-soluble for excretion. uniprot.org

Epoxidation: As observed in the microbial metabolism of the related compound androsta-4,6-diene-3,17-dione, the C6-C7 double bond of this compound is a likely target for P450-mediated epoxidation. cdnsciencepub.com

A-ring Aromatization: Certain P450 enzymes, like aromatase (CYP19A1), are responsible for converting the A-ring of androgens to an aromatic phenol (B47542) ring to form estrogens. While this compound is a 19-nor steroid, its potential as a substrate for aromatase or other P450s that could modify its A-ring is a possibility.

Activity of 3-Ketosteroid Dehydrogenases in Steroid Ring Modification

3-Ketosteroid dehydrogenases are critical enzymes in steroid metabolism that modify the A-ring. frontiersin.org Specifically, 3-ketosteroid Δ1-dehydrogenase (KstD) is a flavin-dependent enzyme that catalyzes the introduction of a double bond between the C1 and C2 positions of the steroid A-ring. mlbke.comnih.gov This reaction converts a 4-ene-3-one steroid into a 1,4-diene-3-one steroid. mlbke.commdpi.com

Since this compound possesses the 4-ene-3-one structural motif, it is a potential substrate for KstD. The action of this enzyme would convert it to 1,4,6-estratriene-3,17-dione . This transformation is a key step in the catabolic pathway of many bacterial steroid degraders and is also used in the industrial synthesis of steroid-based pharmaceuticals. nih.govmdpi.com

Contribution of Hydroxylase Enzymes (e.g., 9α-Hydroxylase) to Steroid Catabolism

Specific hydroxylase enzymes are key players in the degradation of the steroid nucleus. Among these, 3-ketosteroid 9α-hydroxylase (Ksh) is a crucial enzyme in the bacterial steroid catabolism pathway. This enzyme initiates the cleavage of the steroid's B-ring by introducing a hydroxyl group at the C9 position. This 9α-hydroxylation is often a rate-limiting step that commits the steroid to degradation. While direct evidence of 9α-hydroxylase acting on this compound is absent from the literature, this enzymatic reaction is a fundamental step in the breakdown of related 3-ketosteroids like androst-4-ene-3,17-dione (AD) and androst-1,4-diene-3,17-dione (ADD).

Table of Potential Enzymatic Reactions

| Enzyme Class | Potential Reaction on this compound | Potential Product |

| Cytochrome P450 | Epoxidation of the C6-C7 double bond | 6,7-epoxy-estr-4-ene-3,17-dione |

| Cytochrome P450 | Hydroxylation at various positions | Hydroxylated metabolites |

| 3-Ketosteroid Δ1-dehydrogenase | Dehydrogenation at C1-C2 | 1,4,6-Estratriene-3,17-dione |

| 17β-Hydroxysteroid dehydrogenase | Reduction of the C17 keto group | 17β-hydroxy-4,6-estradiene-3-one |

| 3-Ketosteroid 9α-hydroxylase | Hydroxylation at C9 | 9α-hydroxy-4,6-estradiene-3,17-dione |

Engineered Microbial Systems for Steroid Biocatalysis

The use of engineered microbial systems for the production and modification of steroids has become a cornerstone of green chemistry in the pharmaceutical industry. mdpi.com These systems offer a sustainable alternative to traditional chemical synthesis, which often involves multiple steps and hazardous reagents. frontiersin.org While direct studies on the biocatalysis of this compound are not extensively documented, the broader research on microbial steroid transformation provides a strong basis for its potential in such systems.

Microorganisms, particularly from the genera Mycobacterium and Rhodococcus, have been extensively engineered for their ability to perform specific steroid modifications. mdpi.comrug.nl These bacteria possess a range of enzymes capable of catalyzing reactions such as hydroxylation, dehydrogenation, and side-chain cleavage on the steroid nucleus. rug.nl For instance, engineered strains of Mycobacterium neoaurum have been successfully used to convert phytosterols (B1254722) into valuable steroid intermediates like androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD). mdpi.com

The biotransformation capabilities of these microbial systems are largely dependent on the presence and activity of specific enzymes, such as 3-ketosteroid-Δ¹-dehydrogenase (KSTD) and 3-ketosteroid-9α-hydroxylase (KSH). rug.nl Genetic engineering approaches, including gene overexpression and deletion, are employed to enhance the production of desired steroid compounds and prevent the degradation of the steroid core. rug.nl

Given that this compound shares a fundamental steroid backbone with compounds like AD and ADD, it is plausible that engineered microbial systems could be adapted for its biotransformation. Potential modifications could include hydroxylations at various positions or reductions of the keto groups, leading to the formation of novel steroid derivatives with potentially unique biological activities. The table below summarizes key microbial systems and their demonstrated capabilities in steroid biotransformation, highlighting the potential for application to this compound.

| Microbial Genus | Key Enzymes | Demonstrated Transformations | Potential Application to this compound |

| Mycobacterium | 3-ketosteroid-Δ¹-dehydrogenase (KSTD), 3-ketosteroid-9α-hydroxylase (KSH) | Phytosterol side-chain cleavage to produce AD and ADD. mdpi.com | Introduction or modification of double bonds, hydroxylation reactions. |

| Rhodococcus | Steroid hydroxylases, dehydrogenases | Degradation of sterols and production of steroid intermediates. rug.nl | Regio- and stereospecific hydroxylations. |

| Filamentous Fungi | Hydroxylases, reductases | Hydroxylation and other modifications of androst-4-ene-3,17-dione. mdpi.com | Production of hydroxylated metabolites. |

| Microalgae | Oxidoreductases | Oxidation of 5α-androstane-3,17-dione to androsta-4,6-diene-3,17-dione. niscpr.res.in | Potential for dehydrogenation reactions. |

Precursor-Product Relationships in Endogenous Steroidogenesis Research

Endogenous steroidogenesis is the natural process by which steroid hormones are synthesized in the body from cholesterol. Key intermediates in these pathways include androstenedione (B190577), which can be converted to testosterone (B1683101), estrone (B1671321), and estradiol (B170435). iiab.me As a synthetic steroid, this compound is not a natural intermediate in these endogenous pathways. ontosight.ai

Research into the biological activity of this compound has primarily focused on its potential as an anabolic agent and its interaction with steroid hormone receptors. ontosight.ai Some studies have investigated its role as an inhibitor of testosterone biosynthesis. nih.gov This suggests that while it is not a direct precursor or product in the conventional sense, it can influence the dynamics of endogenous steroid production.

The structural similarity of this compound to key endogenous steroids provides a basis for understanding its potential interactions. For example, androst-4-ene-3,17-dione is a direct precursor to both androgens and estrogens. iiab.me The introduction of an additional double bond at the C6 position in this compound alters its chemical properties and biological activity.

In a broader context of steroid research, understanding the relationship between synthetic steroids and their natural counterparts is crucial. For instance, 19-aldehydo-4-androstene-3,17-dione, a structurally related compound, is recognized as a biogenetic precursor of estrone. nih.gov This highlights how modifications to the basic steroid structure can create precursors for key hormones. While this compound itself is not a direct precursor in natural pathways, its metabolism could potentially yield compounds that interact with or mimic the function of endogenous steroids. The table below outlines key steroid compounds and their roles, providing a comparative context for this compound.

| Compound Name | Role in Steroidogenesis |

| Androst-4-ene-3,17-dione (AD) | Precursor to testosterone, estrone, and estradiol. iiab.me |

| Androsta-1,4-diene-3,17-dione (ADD) | A key intermediate in the microbial transformation of phytosterols. mdpi.com |

| 19-Aldehydo-4-androstene-3,17-dione | A biogenetic precursor of estrone. nih.gov |

| This compound | A synthetic steroid investigated for anabolic activity and as an inhibitor of testosterone biosynthesis. ontosight.ainih.gov |

| Testosterone | Principal male sex hormone. iiab.me |

| Estrone | An estrogenic hormone. iiab.me |

Molecular Interactions and Biological Activity Mechanisms of 4,6 Estradiene 3,17 Dione

Steroid Receptor Binding and Signaling Pathway Modulation

The interaction of 4,6-Estradiene-3,17-dione with steroid receptors is a critical aspect of its biological activity. This section delves into its binding with estrogen receptors and provides a comparative context with analogous steroids.

Investigation of Estrogen Receptor Alpha (hERα, medERα) Interactions

Direct and specific research on the binding affinity of this compound for human Estrogen Receptor Alpha (hERα) and medaka Estrogen Receptor Alpha (medERα) is not extensively documented in publicly available scientific literature. However, insights can be drawn from studies on structurally similar compounds. For instance, research on 10β-hydroxyestra-1,4-diene-3,17-dione, a related steroid, has shown a lack of significant binding to nuclear estrogen receptors (ERα and ERβ) biorxiv.orgbiorxiv.org. This suggests that the specific arrangement of double bonds and substituent groups on the steroid nucleus is crucial for receptor recognition and binding. The planarity of the A-ring and the presence and orientation of hydroxyl groups are key determinants of estrogen receptor affinity uthscsa.edu. Given that this compound possesses a different pattern of unsaturation compared to classic estrogens like estradiol (B170435), its interaction with ERα would likely be significantly different, though specific binding data remains to be elucidated through direct experimental investigation.

Comparative Analysis of Receptor Binding Affinities with Analogous Steroids

A comparative analysis of the receptor binding affinities of this compound with analogous steroids is essential for understanding its hormonal activity profile. While direct comparative data for this compound is scarce, we can look at the affinities of related compounds to infer its potential interactions. For example, the related compound 1,4,6-androstatriene-3,17-dione (ATD) has been shown to not interact appreciably with either androgen or estrogen receptors nih.gov. This lack of direct receptor binding is a key feature of some aromatase inhibitors, which exert their effects through enzyme inhibition rather than receptor modulation nih.gov.

The binding affinity of various steroids to the estrogen receptor is influenced by specific structural features. The phenolic A-ring of estradiol is a primary determinant of its high affinity for the estrogen receptor uthscsa.edu. Steroids lacking this feature, such as androgens and various synthetic steroids, generally exhibit much lower binding affinity for ERα.

| Compound | Receptor Interaction | Implication |

| 10β-hydroxyestra-1,4-diene-3,17-dione | Lacks appreciable binding to ERα and ERβ biorxiv.orgbiorxiv.org. | Suggests that specific dienone structures may not favor estrogen receptor binding. |

| 1,4,6-Androstatriene-3,17-dione (ATD) | Does not interact appreciably with androgen or estrogen receptors nih.gov. | Highlights that some steroids with similar core structures act via enzyme inhibition rather than direct receptor binding. |

| Estradiol | High affinity for Estrogen Receptor Alpha uthscsa.edu. | The phenolic A-ring is a critical feature for high-affinity binding. |

Enzyme Inhibitory Mechanisms

This compound and related compounds are known to interact with key enzymes involved in steroid biosynthesis. This section explores the mechanisms of enzyme inhibition, particularly in the context of testosterone (B1683101) production and aromatase activity.

Inhibition of Testosterone Biosynthesis Pathways by this compound

Testosterone biosynthesis involves a series of enzymatic steps, with the final step being the conversion of androstenedione (B190577) to testosterone, catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) mdpi.comresearchgate.net. While direct studies on the inhibitory effect of this compound on this pathway are limited, research on a structurally similar compound, 4-estrene-3,17-dione, has demonstrated inhibition of 17β-HSD type 3 (17β-HSD3) researchgate.net. The study indicated that a non-aromatic A-ring and a C17 carbonyl group were important for this inhibitory activity researchgate.net. Given the structural similarities, it is plausible that this compound could also exhibit inhibitory effects on enzymes within the testosterone biosynthesis pathway, although further research is needed to confirm this.

Studies on Aromatase Inhibition by Related Steroidal Compounds and Enzyme-Generated Intermediates

Aromatase is a key enzyme that catalyzes the conversion of androgens to estrogens. Inhibition of this enzyme is a therapeutic strategy for estrogen-dependent conditions. The compound 1,4,6-Androstatriene-3,17-dione (ATD), which shares the 4,6-diene structural motif with this compound, is a potent irreversible aromatase inhibitor wikipedia.org. ATD acts by permanently binding to and inactivating aromatase, thereby blocking estrogen biosynthesis wikipedia.org. Studies have shown that ATD causes a time-dependent loss of aromatase activity nih.gov. It is believed that enzyme-generated intermediates of these steroidal inhibitors are responsible for the inactivation of the enzyme wikipedia.org. The mechanism likely involves the inhibitor mimicking the natural substrate, androstenedione, and then forming a covalent bond with the active site of the aromatase enzyme.

Structure-Activity Relationship (SAR) Elucidation

The relationship between the chemical structure of a steroid and its biological activity is a fundamental concept in medicinal chemistry. For steroidal aromatase inhibitors, specific structural features are critical for their inhibitory potency.

Studies on various A,D-ring modified steroids have provided insights into the structure-activity relationships for aromatase inhibition acs.org. Key findings from these studies include:

The C-3 carbonyl group is not essential for anti-aromatase activity, as demonstrated by the potent inhibitory action of 3-deoxy steroids acs.orgresearchgate.net.

A degree of planarity in the A-ring, which can be conferred by a double bond or an epoxide group, is important for inhibitory activity acs.org.

The stereochemistry at the 5α position is critical for binding to the aromatase enzyme researchgate.net.

Modifications to the D-ring, such as the creation of a δ-lactone, can decrease the inhibitory potency acs.orgresearchgate.net.

These principles suggest that the 4,6-diene system in this compound likely contributes to the planarity of the A/B ring junction, which could be a favorable feature for interaction with the aromatase active site. The presence of ketone groups at C-3 and C-17 allows for potential hydrogen bonding interactions within the enzyme's active site, similar to the natural substrate, androstenedione acs.org. However, the absence of an angular methyl group at C-19 in the estrane (B1239764) skeleton of this compound, as opposed to the androstane (B1237026) skeleton of ATD, would also influence its fit and interaction with the enzyme. Further computational and experimental studies are needed to fully elucidate the specific SAR of this compound.

| Structural Feature | Importance for Aromatase Inhibition |

| A-Ring Planarity | Important for inhibitory activity; can be provided by double bonds acs.org. |

| C-3 Carbonyl Group | Not essential for activity acs.orgresearchgate.net. |

| 5α-Stereochemistry | Critical for binding researchgate.net. |

| D-Ring Modifications | Can decrease inhibitory potency acs.orgresearchgate.net. |

Impact of Steroid Nucleus Unsaturation on Molecular Recognition

Research on structurally similar compounds, such as 6-alkylandrosta-4,6-diene-3,17-diones, demonstrates that the 4,6-diene system results in powerful competitive inhibition of aromatase. nih.gov The introduction of the C6-C7 double bond, creating the conjugated system with the C4-C5 double bond, appears to enhance the affinity for the enzyme. Studies comparing 4,6-diene steroids with their 1,4,6-triene analogs show that both series are potent inhibitors, indicating the importance of unsaturation in this region of the steroid. nih.gov For instance, a series of 6-alkylandrosta-4,6-diene-3,17-diones exhibited strong competitive inhibition of human placental aromatase, with Ki values in the nanomolar range. nih.gov The planarity conferred by the diene system is thought to mimic the conformation of the natural substrate, androstenedione, allowing it to compete effectively for the enzyme's active site. acs.orgacs.org

| Compound | Core Structure | Inhibitory Constant (Ki) |

|---|---|---|

| 6-alkylandrosta-4,6-diene-3,17-diones | 4,6-diene | 17 to 36 nM |

| 6-alkylandrosta-1,4,6-triene-3,17-diones | 1,4,6-triene | 2.5 to 58 nM |

| Androstenedione (Natural Substrate) | 4-ene | Km = 24 nM |

This table presents data on the inhibitory constants (Ki) or Michaelis constants (Km) for steroids with similar core structures to this compound, illustrating the impact of unsaturation on aromatase inhibition. Data sourced from a study on 6-alkyl substituted analogs. nih.gov

Positional Effects of Functional Groups on Biological Modulation

The biological activity of this compound is also heavily modulated by the placement of its two ketone (oxo) groups at the C-3 and C-17 positions. These functional groups are primary sites for interaction with amino acid residues within a target protein's binding pocket, often through hydrogen bonding. acs.org

The C-3 carbonyl group is a common feature in many biologically active steroids. However, structure-activity relationship studies on various aromatase inhibitors have revealed that this group is not always essential for binding or inhibition. acs.org For example, 3-deoxy steroidal olefins have been shown to be strong competitive aromatase inhibitors, suggesting that the planarity conferred by the double bonds in the A-ring can compensate for the loss of the C-3 keto group in securing enzyme affinity. acs.org

Conversely, the C-17 ketone is critical for both the molecule's interaction with its target and its metabolic fate. Aromatase establishes hydrogen bonds with the carbonyl functions at both C-3 and C-17 of its natural substrate, androstenedione. acs.org Modification at the C-17 position can drastically alter a steroid's biological profile. For instance, the reduction of the 17-keto group to a hydroxyl group is a major metabolic pathway for the related compound estra-4,9-diene-3,17-dione (B195082), resulting in the formation of dienolone, a metabolite with significantly increased binding affinity for the androgen receptor. evitachem.com While this compound's primary recognized activity relates to aromatase inhibition, the potential for its C-17 ketone to be metabolized to a hydroxyl group could theoretically modulate its activity toward other steroid receptors. Studies on other estrane derivatives have shown that modifications at C-17 can enhance or alter biological effects, such as estrogenicity. nih.gov

| Compound Type | Modification | Observed Effect | Reference |

|---|---|---|---|

| 3-Deoxy Steroidal Olefins | Removal of C-3 carbonyl | Retained strong competitive aromatase inhibition | acs.org |

| Estra-4,9-diene-3,17-dione | Reduction of C-17 ketone to hydroxyl | Increases androgen receptor binding affinity (~300%) | evitachem.com |

| Estrone (B1671321) 3-O-sulfamate | Modification at C-17 (to oxime) | Enhanced estrogenicity | nih.gov |

| A,D-Ring Modified Steroids | Modification of D-ring (lactone formation) | Decreased aromatase inhibitory potency | nih.govacs.org |

This table summarizes findings from studies on related steroids, showing how modifications at the C-3 and C-17 positions can influence biological activity.

Analytical Techniques for Characterization and Detection of 4,6 Estradiene 3,17 Dione

Advanced Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure and properties of 4,6-estradiene-3,17-dione. Each method provides a unique piece of the puzzle, from molecular weight and fragmentation to the specific arrangement of atoms and functional groups.

Mass spectrometry, particularly when coupled with chromatographic separation, stands as a cornerstone for the definitive identification and quantification of this compound. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this purpose. nih.gov In forensic and research contexts, such as the analysis of equine urine for doping control, these methods are employed to detect and measure the presence of this compound and its metabolites. nih.gov

The process involves introducing a sample into the instrument where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. For this compound, with a molecular formula of C₁₈H₂₂O₂, the molecular ion peak would be expected around its monoisotopic mass of 270.16 Da. nih.gov The fragmentation pattern provides further structural confirmation.

While specific fragmentation data from open-access research is limited, a typical analysis would involve monitoring for the molecular ion and key fragment ions characteristic of the steroid nucleus. Quantification is often achieved using stable isotope-labeled internal standards, allowing for high precision and accuracy.

Table 1: GC-MS Parameters for Steroid Analysis (Illustrative Example) This table is illustrative as specific public data for this compound is limited.

| Parameter | Value |

|---|---|

| Instrument | Agilent GC-MS System |

| Column | HP-5ms capillary column |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise three-dimensional structure of a molecule in solution. Both ¹H (proton) and ¹³C (carbon) NMR are used to map the carbon-hydrogen framework of this compound.

In ¹H NMR, the chemical shift of each proton provides information about its electronic environment, while the coupling constants reveal the spatial relationship between neighboring protons. This allows for the assignment of protons within the steroid's complex ring system. For ¹³C NMR, the spectrum indicates the number of unique carbon atoms and their chemical environment (e.g., carbonyl, alkene, alkane).

While comprehensive, peer-reviewed NMR data for this compound is not widely published, commercial suppliers and databases indicate the availability of such spectra. molbase.com Analysis of this data would confirm the presence of key functional groups, such as the two ketone groups (C3 and C17) and the conjugated double bonds at the 4th and 6th positions, which are characteristic of this molecule. ontosight.ai

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on predictive models and general steroid chemistry, as specific public data is not available.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-3 (Ketone) | ~199 |

| C-17 (Ketone) | ~220 |

| C-4 (Alkene) | ~124 |

| C-5 (Alkene) | ~165 |

| C-6 (Alkene) | ~129 |

| C-7 (Alkene) | ~138 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique "fingerprint" that can be used for identification. The technique is particularly useful for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the C=O (ketone) and C=C (alkene) stretching vibrations. The PubChem database notes the existence of an Attenuated Total Reflectance (ATR) IR spectrum for this compound, obtained on a Bio-Rad FTS instrument. nih.gov The exact positions of these peaks are sensitive to the molecular environment, such as conjugation. The conjugated enone system in the A-ring would influence the position of the C=O and C=C stretching frequencies compared to non-conjugated systems.

Table 3: Characteristic IR Absorption Bands for this compound This table presents expected ranges for key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| α,β-Unsaturated Ketone (C=O) | Stretch | 1650-1680 |

| Saturated Ketone (C=O) | Stretch | 1705-1725 |

| Conjugated Alkene (C=C) | Stretch | 1600-1640 |

| C-H (sp² hybridized) | Stretch | 3000-3100 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores—parts of a molecule that absorb light. The conjugated system of double bonds (at the 4 and 6 positions) and the ketone at the 3-position in this compound constitute a significant chromophore. ontosight.ai

This extended conjugation is expected to result in a characteristic absorption maximum (λ_max) in the UV region. The position and intensity of this absorption are valuable for both identification and quantification. While specific experimental values for the λ_max and molar absorptivity are not detailed in the available literature, the analysis is a standard procedure for conjugated steroids. This technique could also be adapted to determine the acid dissociation constant (pKa) by measuring spectral changes as a function of pH, though such studies for this specific compound are not publicly documented.

High-Resolution Chromatographic Separation Methodologies

Chromatography is essential for isolating this compound from complex mixtures, such as biological samples or synthetic reaction products, and for assessing its purity.

Liquid chromatography, especially high-performance liquid chromatography (HPLC), is a fundamental technique for the separation, isolation, and purity verification of this compound. Research on related compounds has utilized preparative HPLC to fractionate and separate steroid precursors from complex biological matrices like urine. nih.gov

The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a moderately polar steroid like this compound, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound's retention time—the time it takes to travel through the column—is a key identifier under specific conditions. By collecting the fraction that elutes at the correct retention time, the pure compound can be isolated. Purity is assessed by the presence of a single, sharp peak in the chromatogram.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 19-Nortestosterone |

| 19-Norandrost-4-ene-3,17-dione |

| Acetonitrile |

Gas Chromatography (GC) for Volatile Metabolite Profiling

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone technique for the comprehensive analysis of steroid metabolites, including derivatives of this compound. nih.govnih.gov This method is highly effective for profiling volatile and semi-volatile compounds, which many steroid metabolites are, or can be converted into, through chemical derivatization. researchgate.netchemrxiv.org

The process typically involves an extraction of metabolites from a biological sample, followed by a derivatization step, commonly silylation, to increase the volatility and thermal stability of the compounds for GC analysis. researchgate.net Once injected into the GC system, the mixture is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the chromatographic column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Research has utilized GC-MS to identify precursors and metabolites of related 19-norsteroids in urine samples. nih.gov For instance, studies on equine urine have employed GC-MS to identify precursors to estr-4-en-17β-ol-3-one (19-nortestosterone) and estr-4-ene-3,17-dione. nih.gov While GC-MS is a powerful tool, its sensitivity can sometimes be a limitation for detecting very low concentrations of certain metabolites. In such cases, other techniques like liquid chromatography/high-resolution mass spectrometry (LC/HRMS) may be employed for enhanced sensitivity. nih.gov

Table 1: GC-MS Parameters for Steroid Metabolite Profiling

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Derivatization | Chemical modification (e.g., silylation) to increase volatility. | Essential for making polar steroid metabolites like hydroxylated derivatives suitable for GC analysis. researchgate.net |

| Column Type | Typically a fused-silica capillary column with a non-polar stationary phase. | Provides high-resolution separation of structurally similar steroid isomers. |

| Ionization Mode | Electron Ionization (EI) is most common. | Generates reproducible fragmentation patterns for library matching and structural elucidation. |

| Data Analysis | Deconvolution of mass spectra and comparison with spectral libraries. | Allows for the identification of known metabolites and tentative identification of unknown compounds. nih.gov |

Bioanalytical Assay Development for Activity Profiling

To understand the biological relevance of this compound, researchers develop and utilize bioanalytical assays to profile its activity. These assays measure the compound's interaction with specific biological targets, such as nuclear receptors or enzymes.

An early study identified this compound as an inhibitor of testosterone (B1683101) biosynthesis using in vitro techniques with rat testis tissue. nih.gov This highlights its potential to modulate steroidogenic pathways. More recent approaches involve cell-based assays to screen for activity against specific molecular targets. For example, a synthetic analog, 4-amino-4,6-androstadiene-3,17-dione, was screened for its in vitro antitumor activity against 60 different human cancer cell lines, showing notable activity against the MCF-7 breast cancer cell line. nih.gov

Furthermore, agonist assays for nuclear receptors are commonly used. In one study, the estrogenic activity of chlorinated derivatives of estrone (B1671321) was evaluated using an agonist assay for the human estrogen receptor alpha (hERα), comparing their activity to the parent hormone. escholarship.org Such assays are critical for determining whether this compound or its metabolites can mimic or block the action of endogenous hormones.

Table 2: Examples of Bioassays for Steroid Activity Profiling

| Assay Type | Target | Measured Endpoint | Example Application |

|---|---|---|---|

| Enzyme Inhibition Assay | Steroidogenic Enzymes (e.g., Aromatase) | Reduction in product formation. | Evaluating the potential of this compound to inhibit testosterone synthesis. nih.gov |

| Cell Proliferation Assay | Cancer Cell Lines (e.g., MCF-7) | Inhibition of cell growth. | Screening for antitumor activity of steroid analogs. nih.gov |

| Receptor Agonist Assay | Nuclear Receptors (e.g., hERα) | Activation of a reporter gene. | Assessing the estrogenic potential of steroid derivatives. escholarship.org |

Computational Chemistry and Molecular Docking for Interaction Modeling

Computational chemistry and molecular docking are powerful in silico tools used to predict and analyze the interaction between a small molecule like this compound and a biological macromolecule, typically a protein receptor or enzyme. rsc.orgresearchgate.net These methods provide insights into the binding affinity and orientation of the ligand within the protein's active site, helping to explain its biological activity.

Molecular docking studies on structurally similar steroidal compounds have been performed to investigate their potential as aromatase inhibitors. rsc.org In these studies, the three-dimensional structure of the steroid is computationally "docked" into the active site of the aromatase enzyme (CYP19). The software calculates a binding energy score, which indicates the stability of the ligand-protein complex. A lower binding energy suggests a stronger, more favorable interaction. rsc.org

These computational models can also reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For instance, docking studies of androstane (B1237026) derivatives with the androgen receptor have helped to identify potential candidates for anti-cancer activity by predicting their binding scores. researchgate.net Such computational approaches allow for the high-throughput screening of compounds and provide a theoretical framework for understanding structure-activity relationships before undertaking more resource-intensive experimental assays.

Method Validation and Performance Evaluation in Research Applications

For research findings to be considered reliable and reproducible, the analytical methods used must undergo rigorous validation. Method validation ensures that a specific method is suitable for its intended purpose. The validation of analytical methods for quantifying compounds like this compound in complex samples follows internationally recognized guidelines. mdpi.com

Key performance parameters evaluated during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is often confirmed by comparing chromatograms of blank samples, spiked samples, and standards. mdpi.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of standards of known concentrations and examining the correlation coefficient (R²) of the resulting calibration curve. mdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (e.g., intraday and interday). mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.com

The validation of these parameters ensures that the data generated in research applications are accurate, reliable, and fit for purpose, whether for metabolic profiling, bioactivity assessment, or environmental monitoring.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-amino-4,6-androstadiene-3,17-dione |

| Androsta-1,4-diene-3,17-dione (B159171) |

| Androstane |

| Estr-4-en-17β-ol-3-one |

| Estr-4-ene-3,17-dione |

| Estrone |

Applications in Steroid Synthesis and Medicinal Chemistry Research

Strategic Intermediate in the Synthesis of Complex Steroid Derivatives

The structural framework of 4,6-estradiene-3,17-dione makes it a versatile starting point or intermediate for the creation of more complex steroid molecules.

Precursor Role in the Preparation of Specific Pharmaceutical Steroids (e.g., Dienogest, Mifepristone)

While extensive documentation highlights the role of the closely related isomer, estra-4,9-diene-3,17-dione (B195082), as a key starting material in the industrial synthesis of important pharmaceutical steroids like Dienogest and Mifepristone, the direct use of this compound for these specific drugs is not prominently featured in available research. patsnap.combris.ac.ukgoogle.comgoogle.com

The established synthesis pathways for these pharmaceuticals typically involve the 4,9-diene isomer. For instance, the synthesis of Dienogest involves steps like epoxidation and cyaniding starting from estra-4,9-diene-3,17-dione. patsnap.comgoogle.com Similarly, Mifepristone (RU-486) synthesis also commences with the selective protection of the 3-keto group of estra-4,9-diene-3,17-dione, followed by a series of reactions. bris.ac.uknewdrugapprovals.org The initial intermediate for Mifepristone synthesis can also be estra-5(10), 9(11)-diene-3,17-dione 3-ethylene acetal, which is derived from estrone (B1671321). newdrugapprovals.orgcymitquimica.comallfordrugs.com

Scaffold for the Development of Novel Steroidal Analogs with Modified Chemistries

The 4,6-diene structure serves as a foundational scaffold for developing novel steroidal analogs with modified chemical properties. Researchers utilize this backbone to synthesize new compounds with potential therapeutic applications. For example, the synthesis of 4-amino-4,6-androstadiene-3,17-dione, an analog of the aromatase inhibitor formestane (B1683765), demonstrates the utility of this scaffold. nih.gov This novel compound showed promising in vitro antitumor activity against breast cancer cell lines. nih.gov Further research has explored the creation of various 6-substituted androst-4-ene-3,17-diones as aromatase inhibitors, indicating that modifications around the 4,6-diene system can significantly influence biological activity. nih.gov These studies underscore the importance of the this compound framework in designing new molecules for targeted therapies. nih.govnih.gov

Investigational Compound in Steroid Biocatalysis and Enzymatic Transformation Research

This compound and its analogs are valuable tools in the study of steroid metabolism. Research into the biotransformation of related compounds provides insight into how microbial and mammalian enzymes process these steroids. For instance, the microalga Stichococcus bacillaris can transform 5α-androstane-3,17-dione into androsta-4,6-diene-3,17-dione (B1204644), demonstrating a biological pathway for the creation of this diene structure. niscpr.res.in

Furthermore, studies on cytochrome P450 enzymes, which are crucial for steroid metabolism, utilize related androstenedione (B190577) compounds as substrates to understand their function and specificity. nih.govmdpi.com For example, the P450 enzyme CYP105D7 has been shown to hydroxylate various steroids, and modifying this enzyme can enhance its conversion rates. nih.gov The investigation of how enzymes like ketoreductases catalyze the reduction of dione (B5365651) steroids to produce androgens such as testosterone (B1683101) is another active area of research. mdpi.com Kinetic studies have also explored how enzyme-generated intermediates from compounds like 1,4,6-androstatriene-3,17-dione can inhibit aromatase activity, providing a deeper understanding of enzyme-inhibitor interactions. nih.gov

Research into Environmental Transformation and Degradation Pathways of Steroids

The fate of synthetic steroids in the environment is a significant area of research, as these compounds can act as endocrine disruptors. acs.org Studies investigate how steroids are transformed and degraded through biotic and abiotic processes. brunel.ac.uk While specific degradation pathways for this compound are not extensively detailed, research on related compounds offers valuable parallels. For instance, the degradation of estrogens like 17β-estradiol by microorganisms can proceed through various pathways, including dehydrogenation and ring cleavage, sometimes forming other steroid intermediates. researchgate.net

Utility as a Research Standard and Marker in Synthetic Anabolic-Androgenic Steroid Studies

This compound is recognized for its potential anabolic properties and is considered a synthetic anabolic-androgenic steroid (AAS). ontosight.ai Due to its potential for misuse in sports to enhance performance, it is classified as a prohibited substance by anti-doping authorities. ontosight.ainih.gov

This classification necessitates its use as a reference material for doping control. steraloids.com Laboratories use purified standards of this compound and its metabolites to develop and validate detection methods for use in routine anti-doping screens of athlete urine samples. nih.gov For example, the metabolism of the related compound androsta-1,4,6-triene-3,17-dione (B190583) was investigated to identify its major urinary metabolites, which included androsta-4,6-diene-3,17-dione, for improved detection in doping control. nih.gov Similarly, studies on estra-4,9-diene-3,17-dione focus on identifying its specific metabolites to effectively control its misuse in both human and equine sports. researchgate.netnih.govservice.gov.uk

Table of Research Findings on Steroid Intermediates and Analogs

| Compound | Application Area | Key Research Finding | Reference |

|---|---|---|---|

| Estra-4,9-diene-3,17-dione | Pharmaceutical Synthesis | Serves as a key intermediate in the synthesis of Dienogest and Mifepristone. | patsnap.combris.ac.uk |

| 4-Amino-4,6-androstadiene-3,17-dione | Medicinal Chemistry | A novel synthesized analog of formestane that showed in vitro antitumor activity against breast cancer cells. | nih.gov |

| Androsta-4,6-diene-3,17-dione | Biocatalysis | Produced via the biotransformation of 5α-androstane-3,17-dione by the microalga Stichococcus bacillaris. | niscpr.res.in |

| Androsta-1,4,6-triene-3,17-dione | Doping Control | Metabolizes to androsta-4,6-diene-3,17-dione, which is used as a marker for its detection in urine. | nih.gov |

| Estra-4,9-diene-3,17-dione | Doping Control | Prohibited anabolic-androgenic steroid; its metabolites are targeted for detection in human and equine sports. | researchgate.netnih.gov |

Advanced Research Perspectives and Future Directions

Innovations in Synthetic Methodologies for Steroid Architectures

The chemical synthesis of complex steroid natural products (SNPs) and their analogues remains a critical area of research, driven by the need for sufficient quantities for biological evaluation. rsc.org For decades, chemists have pursued efficient routes to these intricate molecules, with significant progress seen in recent years. rsc.orglibretexts.org

Modern synthetic strategies are moving beyond traditional linear sequences, embracing more convergent and efficient approaches. Key areas of innovation include the development of novel C-C bond formation and reorganization reactions to construct the fundamental steroidal skeletons. rsc.org For instance, biomimetic approaches, such as polyene cyclizations and skeletal rearrangements, mimic natural biosynthetic pathways to create complex steroid frameworks from simpler precursors. engineering.org.cn The Torgov synthesis, a classic AB→ABD→ABCD approach for estrone (B1671321), has been a foundational method, inspiring numerous modifications. libretexts.org More recent strategies leverage advanced catalytic methods, such as enantioselective intramolecular Heck reactions and zirconium-catalyzed ring closures, to achieve high stereo- and regioselectivity. libretexts.orgresearchgate.net These emerging methods are crucial for producing not only known steroids like 4,6-estradiene-3,17-dione but also novel analogues with potentially enhanced or unique biological activities. rsc.orgresearchgate.net

A recent review highlights the impact of new catalytic methods on steroid synthesis, emphasizing how these advancements enable more efficient access to both natural and unnatural steroid family members. researchgate.net The synthesis of a novel analogue, 4-amino-4,6-androstadiene-3,17-dione, from 4-acetoxy-4-androstene-3,17-dione, showcases the application of modern synthetic techniques to create new molecules with potential therapeutic value, in this case, for breast cancer. nih.gov

| Synthetic Strategy Type | Key Reactions/Concepts | Example Application |

| Biomimetic Synthesis | Polyene cyclization, Skeletal rearrangements | Synthesis of steroidal compounds mimicking natural cyclization. engineering.org.cn |

| Convergent Approaches | AB→ABD→ABCD (Torgov Synthesis) | Synthesis of Estrone. libretexts.org |

| Modern Catalysis | Intramolecular Heck reaction, Grubbs catalyst for ring closure | Stereospecific synthesis of complex steroid skeletons. libretexts.orgresearchgate.net |

| Analogue Synthesis | Modification of existing steroid cores | Creation of 4-amino-4,6-androstadiene-3,17-dione from an androstene precursor. nih.gov |

High-Throughput Screening and Omics Approaches in Steroid Metabolism Research

Understanding the effects of steroids like this compound on cellular processes requires powerful analytical tools. High-throughput screening (HTS) and "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) have revolutionized the study of steroid metabolism and action. nih.govnih.gov

HTS assays, such as the one using H295R human adrenocortical carcinoma cells, allow for the rapid evaluation of thousands of chemicals for their effects on steroidogenesis. nih.govoup.com These assays measure changes in the levels of multiple steroid hormones simultaneously using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a comprehensive picture of how a compound alters the steroid biosynthesis pathway. nih.govendocrine-abstracts.org By clustering the effects of various chemicals, researchers can hypothesize mechanisms of action, such as the inhibition of specific enzymes like CYP17A1. oup.com

Omics approaches provide a multi-layered view of the biological response to steroids. nih.govkarger.com

Genomics helps identify genetic factors that influence individual responses to steroids. mdpi.comnih.gov

Transcriptomics reveals changes in gene expression, identifying which cellular pathways are activated or suppressed. nih.govkarger.com

Proteomics and Metabolomics provide a snapshot of the proteins and small-molecule metabolites present in a cell, offering insights into the downstream effects and functional outcomes of steroid exposure. nih.govnih.gov

The integration of these omics datasets with clinical information is a powerful strategy for understanding the complex biology of human diseases and identifying novel therapeutic targets within steroid-related pathways. researchgate.net These approaches are essential for fully characterizing the biological impact of synthetic steroids like this compound.

Computational Design and Prediction of Novel Steroid-Target Interactions

A significant frontier in steroid research is the use of computational methods to design and predict interactions between steroids and their protein targets. foresight.orgplos.org This in silico approach accelerates the discovery of new bioactive molecules and helps to understand the principles of molecular recognition. nih.gov

Researchers have successfully developed computational tools, such as Rosetta, to design novel proteins that can bind specific small molecules, including steroids like digoxigenin, with high affinity and selectivity. foresight.orgnih.gov The process involves designing a binding site with ideal shape and chemical complementarity to the target steroid and then computationally inserting this site into a stable protein scaffold. iphy.ac.cn These designed proteins can be programmed to distinguish between closely related steroids, such as digoxigenin, progesterone (B1679170), and β-estradiol, by manipulating specific interactions like hydrogen bonds. foresight.orgnih.gov

These computational methods offer the potential to:

Create novel biosensors for detecting specific steroids. foresight.org

Develop "molecular sponges" to neutralize the effects of a steroid in case of overdose. foresight.org

Predict potential new targets for existing drugs (drug repositioning) and vice-versa. plos.org

The success in creating custom steroid-binding proteins, validated by X-ray crystallography, demonstrates that these computational design methods are becoming increasingly accurate and reliable. foresight.orgnih.gov This opens the door to designing specific binders or inhibitors for compounds like this compound, facilitating the study of its mechanism of action and the development of potential therapeutic applications.

Development of Enhanced Biocatalytic Systems for Regio- and Stereoselective Transformations

Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful and environmentally friendly alternative to traditional chemical synthesis, particularly for complex molecules like steroids. orientjchem.orgmdpi.com A major challenge in steroid chemistry is achieving regio- and stereoselective modifications, such as hydroxylation, at specific non-activated carbon atoms—a task that is often difficult with conventional methods. bohrium.com

Cytochrome P450 monooxygenases (CYPs) are a versatile class of enzymes capable of catalyzing such challenging reactions with high precision. bohrium.comfrontiersin.org Research is focused on discovering and engineering CYPs for specific steroid transformations. For example, CYP109B1 has been shown to hydroxylate various testosterone (B1683101) derivatives with good to excellent activity and selectivity, primarily at the 15β-position. nih.gov

Key strategies for enhancing these biocatalytic systems include:

Directed Evolution: This technique involves creating libraries of mutant enzymes and screening them for improved activity, selectivity, or stability. acs.org

Redox Partner Engineering: The efficiency of many CYPs depends on their interaction with redox partner proteins. Optimizing these partners can significantly boost catalytic activity. nih.gov

Whole-Cell Biocatalysis: Using engineered microorganisms like Mycolicibacterium as "cell factories" provides a scalable and sustainable method for producing steroids. orientjchem.orgmdpi.com

These advancements are enabling the efficient production of valuable steroid intermediates and the creation of novel steroid derivatives through precise, targeted modifications. frontiersin.orgacs.org

| Biocatalyst/System | Transformation Type | Key Findings |

| Cytochrome P450 (CYP) Enzymes | Regio- and stereoselective hydroxylation | Can functionalize non-activated C-H bonds in the steroid nucleus with high precision. bohrium.comfrontiersin.org |

| CYP109B1 | Steroid hydroxylation | Shows high conversion and 15β-selectivity for testosterone when paired with an optimal redox system. nih.gov |

| Engineered P450BM3 | Steroid hydroxylation | Directed evolution can overcome low activity and poor selectivity to achieve highly efficient and specific transformations. acs.org |

| Engineered Mycolicibacterium | Whole-cell biotransformation | Used for over 85% of industrial steroid manufacturing, demonstrating the power of biocatalysis at scale. mdpi.com |

Elucidating Complex Metabolic Networks and Their Regulatory Mechanisms

Steroid hormones operate within intricate metabolic networks where they are synthesized, interconverted, and degraded. nih.govnumberanalytics.com Understanding the complete metabolic fate of a compound like this compound is crucial for predicting its biological effects. Elucidating these complex pathways has historically been a significant challenge. pressbooks.pub

Metabolomics, the systematic study of small-molecule metabolite profiles, has become a key tool for mapping these networks. nih.gov By analyzing the full spectrum of steroids and their metabolites in biological samples (e.g., urine or serum), researchers can identify precursor-product relationships and piece together entire biosynthetic and catabolic pathways. nih.govpressbooks.pub For example, the metabolism of cortisol to tetrahydrocortisone (B135524) and cortolones is well-documented through such analyses. nih.gov

The regulation of these networks is equally complex, involving feedback loops and control by key proteins. The Steroidogenic Acute Regulatory (StAR) protein, for instance, plays a critical role by controlling the rate-limiting step in the biosynthesis of most steroid hormones: the transport of cholesterol into mitochondria. bioscientifica.comresearchgate.net The expression and activity of StAR are tightly regulated by signaling pathways like the cAMP/PKA pathway. bioscientifica.comresearchgate.net Dysregulation of these metabolic and regulatory networks is implicated in numerous diseases, from cancer to metabolic disorders. numberanalytics.comnumberanalytics.com Future research will continue to integrate multi-omics data to build comprehensive models of these networks, allowing for a more precise understanding of steroid function and dysfunction. researchgate.netnumberanalytics.com

Mechanistic Insights into Steroid Biosynthesis and Inhibitory Processes

Gaining deep mechanistic insights into how steroids are synthesized and how their production can be inhibited is fundamental to endocrinology and drug development. mdpi.com Cholesterol serves as the universal precursor for all steroid hormones, which are produced through a series of enzymatic reactions. bioscientifica.com The enzymes involved in these pathways, particularly cytochrome P450s, are prime targets for inhibitory drugs. mdpi.com